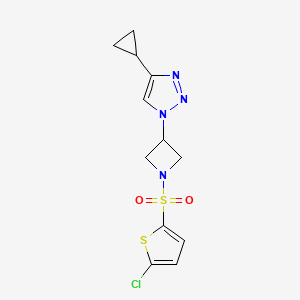

1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole

Description

This compound features a 1,2,3-triazole core substituted at the 1-position with an azetidine ring bearing a 5-chlorothiophene-2-sulfonyl group and at the 4-position with a cyclopropyl group. Residual copper traces in such reactions may necessitate rigorous purification, as seen in related triazoles .

Properties

IUPAC Name |

1-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-4-cyclopropyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2S2/c13-11-3-4-12(20-11)21(18,19)16-5-9(6-16)17-7-10(14-15-17)8-1-2-8/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOSYHNJSNAKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole is a novel organic molecule characterized by a unique structural framework that incorporates a triazole ring, an azetidine moiety, and a sulfonyl group. This combination suggests potential for diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.8 g/mol. The presence of the 5-chlorothiophen-2-yl and cyclopropyl groups enhances its chemical reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₄O₂S |

| Molecular Weight | 344.8 g/mol |

| CAS Number | 2034222-71-2 |

Triazoles are known for their ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl group in this compound enhances its capacity to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to target proteins. This mechanism can lead to modulation of enzyme activities or receptor functions.

Biological Activities

Research has indicated that compounds featuring triazole rings exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. Here are some specific findings related to the biological activity of similar triazole derivatives:

-

Anticancer Activity :

- Triazole derivatives have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines (MCF-7, HCT-116, HepG2) .

- The compound's structure suggests it may also exhibit cytotoxic effects against cancer cells through apoptosis induction.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies have evaluated the biological activities of triazole-containing compounds:

- A study synthesized various triazole derivatives and assessed their anticancer properties through cell viability assays. The most potent compounds showed significant inhibition of cell proliferation in multiple cancer types .

- Another investigation focused on the antimicrobial properties of triazoles, revealing that certain derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Structural Overview

The compound features several notable components:

- Azetidine Ring : A four-membered nitrogen-containing ring that may influence biological interactions.

- Triazole Moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.

- Sulfonyl Group : Enhances solubility and reactivity, potentially affecting the compound's interaction with biological targets.

- Cyclopropyl Group : May contribute to the compound's pharmacological properties by affecting its binding affinity to target receptors.

Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit potent anticancer activities. For instance, compounds similar to 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase cleavage.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 0.25 | Doxorubicin |

| U-937 | 0.30 | Doxorubicin |

Antimicrobial Properties

The triazole derivatives are also noted for their antimicrobial activities. The sulfonamide scaffold in these compounds has been linked to improved efficacy against various strains of bacteria and fungi. For example, some derivatives have demonstrated greater efficacy than traditional antifungal agents like fluconazole against Candida species.

Synthesis and Production

The synthesis of 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole typically involves several steps:

- Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate nitrogen-containing precursors.

- Synthesis of the Triazole Moiety : This can be carried out via cycloaddition reactions involving azides and alkynes under suitable conditions.

- Final Coupling : The final step involves coupling the sulfonyl-substituted azetidine with the triazole under appropriate conditions to yield the target compound.

Several studies have investigated the biological activity of triazole derivatives:

- Antifungal Activity : A series of novel compounds were synthesized and evaluated for antifungal activity against strains such as Candida albicans. Many compounds exhibited MIC values ≤ 25 µg/mL, indicating strong antifungal potential.

- Cytotoxicity Assessments : In vitro evaluations showed that certain derivatives demonstrated significant cytotoxicity against cancer cell lines with IC50 values in the sub-micromolar range.

Comparison with Similar Compounds

Comparison with Similar Triazole Derivatives

Core Triazole Modifications

- 1,4-Disubstituted Triazoles: 1-((3s,5s,7s)-Adamantan-1-yl)-4-cyclopropyl-1H-1,2,3-triazole: Features a bulky adamantane group (lipophilic, rigid) and cyclopropyl substituent. Synthesized via click chemistry (80% yield) with copper catalyst residues requiring ammonia washes . Used as a ligand in coordination chemistry .

Target Compound :

- 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole : The 5-chlorothiophene-sulfonyl-azetidine group combines sulfone electrophilicity, halogenated aromaticity, and azetidine’s constrained geometry. Likely synthesized via click chemistry but with distinct purification challenges due to sulfonyl group reactivity.

Key Structural Differences :

Spectroscopic and Crystallographic Properties

NMR Analysis :

- Adamantane Triazole : Residual copper traces caused paramagnetic effects in $^{13}\text{C}$-NMR, with linewidths of 20.3 Hz for the parent compound and 4.12–20.55 Hz for its methylated derivative .

- Target Compound : Likely exhibits similar paramagnetic broadening if copper removal is incomplete. Sulfonyl groups may deshield nearby protons, altering chemical shifts compared to adamantane derivatives.

X-ray Diffraction :

- Adamantane Triazole: Crystallized in monoclinic systems (CCDC 1896662) with detailed bond lengths and angles reported . The adamantane group caused significant steric hindrance, reflected in distorted triazole ring geometry.

- Target Compound : Expected to show distinct crystal packing due to sulfonyl-azetidine interactions. The 5-chlorothiophene group may participate in halogen bonding, influencing lattice stability.

Purification Challenges and Copper Residues

Copper-catalyzed click chemistry often leaves paramagnetic Cu(I) traces, complicating NMR interpretation. The target compound’s sulfonyl group may chelate copper more strongly, necessitating advanced purification (e.g., chromatography or ion-exchange resins).

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(1-((5-chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole?

- Methodological Answer :

- Step 1 : Sulfonylation of azetidine derivatives using 5-chlorothiophene-2-sulfonyl chloride under reflux conditions (e.g., POCl₃ as a catalyst at 90°C for 3 hours) .

- Step 2 : Cyclization of intermediates via Huisgen 1,3-dipolar cycloaddition (click chemistry) with cyclopropyl acetylene derivatives.

- Step 3 : Purification via recrystallization from a DMSO/water mixture (2:1 ratio) to isolate the triazole core .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Elemental Analysis : Confirm stoichiometry (C, H, N, S, Cl) to validate molecular formula .

- ¹H/¹³C NMR : Assign peaks for the azetidine (δ ~3.5–4.5 ppm), triazole (δ ~7.5–8.5 ppm), and cyclopropyl (δ ~0.5–1.5 ppm) moieties .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can purity and stability be assessed during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles/distortions in the triazole-azetidine junction .

- Key Parameters : Compare experimental bond lengths (e.g., S–N: ~1.65 Å) with DFT-calculated values to validate geometry .

Q. What strategies address contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Case Example : If NMR suggests free rotation of the cyclopropyl group, but SCXRD shows steric hindrance:

- Perform variable-temperature NMR to probe dynamic effects .

- Analyze Hirshfeld surfaces to identify intermolecular contacts (e.g., C–H···π interactions) that restrict rotation .

- Statistical Validation : Use R-factor convergence (e.g., R₁ < 0.05) in SHELXL to prioritize crystallographic reliability .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Isostructural Analog Synthesis : Replace 5-chlorothiophene with bromo/fluoro derivatives to assess electronic effects on bioactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase for antimicrobial studies) .

- ADME Analysis : Predict pharmacokinetics (LogP, BBB permeability) via SwissADME to prioritize analogs .

Q. What intermolecular interactions dominate in the solid-state structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.